An In-depth Technical Guide to 1-(Benzyloxy)-3-bromo-2-fluorobenzene (CAS No. 295376-29-3): A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(Benzyloxy)-3-bromo-2-fluorobenzene (CAS No. 295376-29-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzyloxy)-3-bromo-2-fluorobenzene, a strategically substituted aromatic compound with the CAS number 295376-29-3, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a special focus on its role in medicinal chemistry and drug development. Detailed experimental protocols, safety information, and spectroscopic data are presented to equip researchers with the knowledge required for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability.[1] 1-(Benzyloxy)-3-bromo-2-fluorobenzene incorporates not only the beneficial fluorine atom but also a bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions, and a benzyloxy group, a common protecting group for phenols that can be readily removed under specific conditions. This trifunctional arrangement makes it a highly sought-after intermediate for the construction of diverse molecular architectures.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key identifiers and properties of 1-(Benzyloxy)-3-bromo-2-fluorobenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 295376-29-3 | [2][3] |
| Molecular Formula | C₁₃H₁₀BrFO | [2] |
| Molecular Weight | 281.12 g/mol | [2][3] |
| IUPAC Name | 1-(Benzyloxy)-3-bromo-2-fluorobenzene | [2] |
| Purity | Typically ≥95% | [2] |
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of both the fluorobromophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule.
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Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[5]
Synthesis of 1-(Benzyloxy)-3-bromo-2-fluorobenzene: A Practical Approach
While a specific, peer-reviewed protocol for the synthesis of 1-(Benzyloxy)-3-bromo-2-fluorobenzene is not prominently published, a logical and effective synthetic route can be devised based on well-established organic transformations. A common and practical approach involves a two-step sequence: Williamson ether synthesis followed by regioselective bromination.
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(Benzyloxy)-3-bromo-2-fluorobenzene
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To a solution of 2-bromo-3-fluorophenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(Benzyloxy)-3-bromo-2-fluorobenzene.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1-(Benzyloxy)-3-bromo-2-fluorobenzene is primarily derived from the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for constructing the complex molecular scaffolds often found in pharmaceuticals.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Structures
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[6] 1-(Benzyloxy)-3-bromo-2-fluorobenzene is an excellent substrate for this reaction, readily coupling with a variety of boronic acids and their derivatives to produce substituted biaryl compounds. These biaryl motifs are prevalent in many biologically active molecules.
A general protocol for the Suzuki-Miyaura coupling of 1-(Benzyloxy)-3-bromo-2-fluorobenzene is as follows:
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To a reaction vessel, add 1-(Benzyloxy)-3-bromo-2-fluorobenzene (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[7]
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the C-Br bond of 1-(Benzyloxy)-3-bromo-2-fluorobenzene can participate in a range of other important cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to substituted anilines.
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Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
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Heck Coupling: For the formation of C-C double bonds with alkenes.
These reactions further expand the synthetic utility of this versatile building block, allowing for the introduction of a wide array of functional groups and the creation of diverse molecular libraries for drug screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(Benzyloxy)-3-bromo-2-fluorobenzene. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of similar brominated and fluorinated aromatic compounds provide valuable guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(Benzyloxy)-3-bromo-2-fluorobenzene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a benzyloxy protecting group, a reactive bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties makes it an attractive starting material for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, empowering researchers to effectively utilize this important chemical intermediate in their research and development endeavors.
References
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PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. [Link]
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Wikipedia. Suzuki reaction. [Link]
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PubChem. 1-(Benzyloxy)-2-fluoro-benzene. [Link]
-
JSciMed Central. Biological Potential of FluoroBenzene Analogs. [Link]
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